molecular formula C6H12ClNO B2742634 (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride CAS No. 2413846-60-1

(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride

Cat. No.: B2742634
CAS No.: 2413846-60-1
M. Wt: 149.62
InChI Key: GTYBCXLDMBKOHV-NTSWFWBYSA-N
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Description

(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine hydrochloride is a bicyclic amine derivative characterized by a 3-oxabicyclo[4.1.0]heptane scaffold. Its molecular formula is C₆H₁₂ClNO (molecular weight: 149.62 g/mol), and it exists as a hydrochloride salt, enhancing its solubility for laboratory applications . The compound’s bicyclo[4.1.0]heptane system consists of a seven-membered ring with an oxygen atom at position 3 and an amine group at position 5. The stereochemistry (1R,6S) imparts distinct conformational rigidity, making it a versatile scaffold for drug discovery and chemical synthesis .

Properties

IUPAC Name

(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-1-2-8-4-5(6)3-6;/h5H,1-4,7H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQDACOHENHHJK-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]2[C@@]1(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring, followed by amination to introduce the amine group. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxirane derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its ability to interact with biological targets.

Neuropharmacology

Research indicates that (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Antimicrobial Activity

Studies have demonstrated that derivatives of bicyclic amines exhibit significant antimicrobial properties. The compound's structural attributes may enhance its efficacy against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Study Pathogen Tested Activity
Mycobacterium smegmatisSignificant inhibition observed
Pseudomonas aeruginosaModerate activity noted

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules.

Building Block for Complex Molecules

The compound can be utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for modifications that can lead to new derivatives with enhanced properties.

Catalytic Applications

Recent research highlights the potential of this compound in catalysis, particularly in asymmetric synthesis processes where it can serve as a chiral catalyst or ligand.

Material Science Applications

The unique properties of this compound also extend to material science.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating materials with improved mechanical and thermal properties. Its ability to form stable interactions within polymer chains can enhance the overall performance of the resulting materials.

Nanotechnology

There is emerging interest in using this compound in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems due to its favorable biocompatibility and ability to encapsulate therapeutic agents effectively.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives demonstrated that modifications to the bicyclic structure could significantly enhance antimicrobial activity against resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance issues .

Case Study 2: Neuropharmacological Screening

In neuropharmacological assessments, compounds derived from (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine were evaluated for their effects on neurotransmitter release and receptor binding affinities, showing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets. The oxirane ring can participate in ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites on biomolecules. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Bicyclo System Heteroatom(s) Substituents Molecular Formula Key Applications/Notes References
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine hydrochloride [4.1.0] O (position 3) Amine (position 6), Cl⁻ C₆H₁₂ClNO Lab reagent, conformational studies
rac-(1R,5R,6S)-3-Oxabicyclo[3.2.0]heptan-6-amine hydrochloride [3.2.0] O (position 3) Amine (position 6), Cl⁻ C₆H₁₂ClNO Small-molecule scaffold; racemic mixture
(1R,5S,6S)-2-Oxabicyclo[3.2.0]heptan-6-amine [3.2.0] O (position 2) Amine (position 6) C₆H₁₁NO Synthetic intermediate
3-Oxabicyclo[3.2.0]heptan-6-amine [3.2.0] O (position 3) Amine (position 6) C₆H₁₁NO Collision cross-section studies
(6S)-6-Hydroxyhyoscyamine [3.2.1] (azabicyclo) N (position 8) Hydroxy, ester groups C₁₇H₂₃NO₄ Alkaloid derivative, anticholinergic
rel-(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride [2.2.1] None Amine, hydroxyl, Cl⁻ C₇H₁₄ClNO Chiral building block
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride [4.2.0] N (positions 3,8) Methyl, Cl⁻ C₇H₁₆Cl₂N₂ Dual heteroatom system, lab reagent

Key Observations

Ring System and Strain :

  • The bicyclo[4.1.0] system in the target compound has a larger fused ring compared to bicyclo[3.2.0] (e.g., ) or bicyclo[2.2.1] (). This reduces ring strain and may enhance stability in synthetic applications .
  • Smaller systems like bicyclo[3.1.0] () exhibit higher strain, which can restrict conformational flexibility in bioactive molecules .

Nitrogen-containing systems (e.g., azabicyclo[3.2.1] in ) enable pharmacological activity but differ in polarity and solubility .

Stereochemical Impact :

  • The (1R,6S) configuration confers distinct spatial arrangements compared to racemic mixtures (e.g., ), influencing interactions with chiral biomolecules .

Salt Forms and Solubility :

  • Hydrochloride salts (target compound, ) improve aqueous solubility, critical for in vitro assays .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. For bicyclic amines, asymmetric hydrogenation or enzymatic resolution methods are effective. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Purification via recrystallization or chiral chromatography ensures enantiomeric excess ≥99%. Structural validation through X-ray crystallography or circular dichroism (CD) spectroscopy is critical .

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies stereochemistry and confirms the oxabicyclo framework. Key signals include protons on the bridgehead carbons (δ 3.5–4.5 ppm for oxygenated bridges) and amine protons (δ 1.5–2.5 ppm, broad) .
  • IR : Stretching frequencies for the amine hydrochloride (N–H⁺ at ~2500–3000 cm⁻¹) and ether (C–O–C at ~1100 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₆H₁₁ClNO⁺ requires m/z 148.0525) .

Q. How can researchers assess the solubility and stability of this hydrochloride salt under various experimental conditions?

  • Methodological Answer :

  • Solubility : Perform pH-solubility profiling in buffers (pH 1–12) using UV-Vis spectrophotometry or HPLC. Hydrochloride salts typically exhibit higher solubility in acidic media due to protonation of the amine .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidation of the oxabicyclo ring) are identified via LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar bicyclic amine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the oxabicyclo oxygen with sulfur) and compare bioactivity using standardized assays (e.g., IC₅₀ in cancer cell lines) .
  • Meta-Analysis : Aggregate data from published studies, adjusting for variables like assay conditions (e.g., cell line heterogeneity, incubation time) to identify consensus trends .

Q. How to optimize RP-HPLC conditions for separating diastereomers or related impurities in this compound?

  • Methodological Answer :

  • Column Selection : Use chiral stationary phases (e.g., amylose- or cellulose-based) for enantiomer separation. For diastereomers, C18 columns with ion-pairing reagents (e.g., 0.1% trifluoroacetic acid) improve resolution .
  • Mobile Phase : Gradient elution with acetonitrile/water (70:30 to 50:50) at 1.0 mL/min, adjusted to pH 3.0 with formic acid, minimizes peak tailing .

Q. What computational approaches predict the reactivity of the oxabicyclo moiety in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the strained oxabicyclo ring exhibits high HOMO energy, favoring electrophilic attacks at the oxygen bridge .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in polar aprotic solvents like DMSO) to predict kinetic outcomes .

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